17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid
説明
Nomenclature and Classification
17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid belongs to the resolvin family of specialized pro-resolving mediators, specifically classified as an oxoresolvin. The compound is systematically named as (4Z,7S,8R,9E,11E,13Z,15E,19Z)-7,8-dihydroxy-17-oxodocosa-4,9,11,13,15,19-hexaenoic acid according to International Union of Pure and Applied Chemistry nomenclature standards. Within the broader classification system, this molecule represents an oxodocosahexaenoic acid that is (4Z,7Z,10Z,13Z,15E,19Z)-docosahexaenoic acid in which the oxo group is located at position 17.
The compound holds multiple database identifiers across major chemical databases, reflecting its importance in lipid research. In PubChem, it is catalogued under the Compound Identification Number 44576257, while ChEMBL assigns it the identifier CHEMBL489545. The Lipid Maps database classifies it under the identifier LMFA04030010, positioning it within the fatty acid category with the species shorthand FA 22:7;O3. The Chemical Entities of Biological Interest database recognizes it as CHEBI:132800, emphasizing its role as a human xenobiotic metabolite.
Alternative nomenclature systems refer to this compound using several synonymous names that reflect different aspects of its structure and function. These include 17-oxoresolvin D1, reflecting its relationship to the resolvin D series of specialized pro-resolving mediators. The compound is also known as 17-oxo-7S,8R-dihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid, which provides complete stereochemical information. Commercial suppliers often use the abbreviated form EFOX (electrophilic fatty acid oxidation product) to denote its electrophilic nature.
The taxonomical classification places this compound within the broader category of docosanoids, which are 22-carbon fatty acid derivatives. More specifically, it falls under the subcategory of specialized pro-resolving mediators, a class of bioactive lipids that actively promote the resolution of inflammation rather than merely suppressing it. This classification reflects the compound's endogenous generation in inflammatory tissues and its role in orchestrating the cellular processes that lead to inflammation resolution.
Molecular Formula and Physical Properties
The molecular formula of this compound is C₂₂H₃₀O₅, indicating a 22-carbon polyunsaturated fatty acid structure with five oxygen atoms. The compound possesses a molecular weight of 374.5 grams per mole, as determined through high-resolution mass spectrometry analyses. The exact mass, calculated to high precision, is 374.209326 atomic mass units, which serves as a critical parameter for mass spectrometric identification and quantification.
Table 1: Fundamental Molecular Properties
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₂H₃₀O₅ | Elemental Analysis |
| Molecular Weight | 374.5 g/mol | Mass Spectrometry |
| Exact Mass | 374.209326 u | High-Resolution MS |
| Heavy Atoms | 27 | Computational Analysis |
| Rotatable Bonds | 14 | Structural Analysis |
| Hydrogen Bond Donors | 3 | Chemical Structure |
| Hydrogen Bond Acceptors | 5 | Chemical Structure |
The physical properties of this compound reflect its lipophilic nature and structural complexity. The topological polar surface area measures 94.83 square angstroms, indicating moderate polarity that facilitates both membrane interactions and aqueous solubility under appropriate conditions. The calculated logarithm of the partition coefficient (logP) is 4.24, confirming the compound's lipophilic character and suggesting favorable interactions with biological membranes.
Spectroscopic properties provide additional characterization parameters for this compound. Ultraviolet-visible spectroscopy reveals a characteristic absorption maximum at 281 nanometers, attributed to the conjugated π-electron system within the polyunsaturated fatty acid chain. This absorption feature serves as a valuable analytical tool for detection and quantification in biological samples.
The van der Waals molecular volume is calculated at 411.99 cubic angstroms, providing insight into the three-dimensional space occupied by the molecule. The molar refractivity, determined to be 109.28, reflects the compound's ability to refract light and correlates with its polarizability and intermolecular interactions. These physical parameters collectively define the compound's behavior in various chemical and biological environments.
Solubility characteristics demonstrate the compound's compatibility with various solvent systems commonly used in analytical and biological applications. In ethanol, the compound achieves solubility of approximately 20 milligrams per milliliter, while dimethyl sulfoxide supports 10 milligrams per milliliter. Dimethyl formamide provides intermediate solubility at 15 milligrams per milliliter, offering flexibility in experimental design and analytical method development.
Stereochemistry and Double Bond Configuration
The stereochemical complexity of this compound reflects its biosynthetic origin and determines its biological activity. The compound contains six double bonds with defined geometric configurations, creating a specific three-dimensional structure essential for its interactions with cellular targets. The systematic stereochemical designation (4Z,7S,8R,9E,11E,13Z,15E,19Z) provides complete spatial information about the molecule's configuration.
The double bond configuration follows a precise pattern that distinguishes this compound from other docosahexaenoic acid derivatives. The Z-configuration at positions 4, 7, 10, 13, and 19 creates characteristic bends in the fatty acid chain, while the E-configuration at position 15 introduces a different geometric arrangement. This specific pattern of cis and trans double bonds generates a unique molecular shape that is critical for recognition by cellular proteins and enzymes.
Table 2: Stereochemical Configuration Details
| Position | Configuration | Geometric Impact |
|---|---|---|
| C-4 | Z (cis) | Chain bend |
| C-7 | S | Hydroxyl orientation |
| C-8 | R | Hydroxyl orientation |
| C-9 | E (trans) | Extended conformation |
| C-11 | E (trans) | Extended conformation |
| C-13 | Z (cis) | Chain bend |
| C-15 | E (trans) | Extended conformation |
| C-19 | Z (cis) | Chain bend |
The chiral centers at positions 7 and 8 contribute additional stereochemical complexity to the molecule. The 7S configuration positions the hydroxyl group in a specific spatial orientation that influences hydrogen bonding patterns and protein interactions. Similarly, the 8R configuration at the adjacent carbon creates a defined stereochemical environment that affects the compound's biological activity and enzyme recognition.
The overall molecular conformation resulting from this stereochemical arrangement creates a characteristic U-shaped structure typical of bioactive docosahexaenoic acid metabolites. This conformation positions the carboxyl head group and the ketone functionality at optimal distances for simultaneous interactions with protein binding sites. The specific spatial arrangement also influences the compound's membrane partitioning behavior and its ability to traverse cellular compartments.
Nuclear magnetic resonance spectroscopy provides detailed confirmation of the stereochemical assignments through coupling constant analysis and nuclear Overhauser effect experiments. The characteristic chemical shifts and splitting patterns observed in both proton and carbon-13 nuclear magnetic resonance spectra confirm the proposed stereochemical configuration. These spectroscopic data serve as definitive evidence for the three-dimensional structure and support the biological activity observations.
The stereochemical precision of this compound is essential for its biological function, as demonstrated by structure-activity relationship studies. Modifications to the double bond geometry or chiral center configuration significantly alter the compound's potency and selectivity for various cellular targets. This stereochemical specificity underscores the importance of maintaining proper synthetic and analytical protocols to preserve the compound's native configuration.
Electrophilic α,β-Unsaturated Ketone Structure
The electrophilic α,β-unsaturated ketone functionality represents the most chemically reactive and biologically significant structural feature of this compound. This electrophilic center, located at position 17 of the fatty acid chain, enables covalent interactions with nucleophilic amino acid residues in cellular proteins, particularly cysteine sulfhydryl groups. The electron-deficient nature of the carbonyl carbon, enhanced by conjugation with the adjacent double bond, creates a potent Michael acceptor capable of forming stable covalent adducts with biological nucleophiles.
The generation of this electrophilic functionality occurs through a well-characterized biosynthetic pathway involving cyclooxygenase-2 and cellular dehydrogenase activities. Cyclooxygenase-2, particularly when acetylated by aspirin, converts docosahexaenoic acid into 17-hydroxy-docosahexaenoic acid, which subsequently undergoes oxidation by dehydrogenase enzymes to form the electrophilic ketone. This enzymatic process occurs primarily in activated macrophages recruited to sites of inflammation, positioning the compound as an endogenous signaling molecule.
The reactivity of the α,β-unsaturated ketone system enables selective covalent modification of specific cysteine residues in target proteins. Research has demonstrated that this compound forms covalent adducts with cysteine 285 in peroxisome proliferator-activated receptor gamma and cysteine 275 in peroxisome proliferator-activated receptor alpha. These covalent interactions represent a novel mechanism of nuclear receptor activation, distinguishing this compound from conventional reversible ligands.
Table 3: Electrophilic Reactivity Characteristics
| Property | Value | Biological Significance |
|---|---|---|
| Electrophilic Center | C-17 ketone | Michael acceptor |
| Nucleophilic Targets | Cysteine residues | Protein modification |
| Reaction Type | Covalent addition | Irreversible binding |
| Selectivity | Specific cysteines | Targeted activity |
| Stability | pH dependent | Biological relevance |
The electrophilic nature of this compound also enables its detection and quantification through chemical derivatization methods. Beta-mercaptoethanol adduct formation provides a reliable analytical approach for measuring the compound in biological samples. This derivatization strategy exploits the selective reactivity of the α,β-unsaturated ketone with thiols, generating stable adducts that can be detected by liquid chromatography-mass spectrometry.
The biological consequences of the electrophilic reactivity extend beyond simple protein modification to include activation of cellular stress response pathways. The compound's ability to form covalent adducts with Kelch-like ECH-associated protein 1, specifically at cysteine 151 and cysteine 273, leads to nuclear factor erythroid 2-related factor 2 activation and subsequent antioxidant gene expression. This mechanism represents a direct link between the compound's chemical structure and its cytoprotective biological effects.
Computational modeling studies have provided insights into the preferred conformations and reaction pathways of the electrophilic center. Density functional theory calculations demonstrate that the α,β-unsaturated ketone adopts a planar configuration that maximizes orbital overlap and enhances electrophilic reactivity. These theoretical studies support experimental observations regarding the compound's selectivity for specific cysteine residues based on their local protein environment and accessibility.
Analytical Detection and Quantification Methods
Analytical detection and quantification of this compound requires sophisticated methodologies capable of distinguishing this compound from closely related lipid metabolites. Liquid chromatography-mass spectrometry represents the gold standard for analysis, providing both chromatographic separation and mass spectrometric identification. High-performance liquid chromatography systems equipped with C18 reverse-phase columns enable effective separation based on the compound's hydrophobic properties and double bond configuration.
Mass spectrometric detection relies on characteristic fragmentation patterns that provide structural confirmation and enable selective quantification. Electrospray ionization in negative ion mode generates the molecular ion at mass-to-charge ratio 373.2, corresponding to the deprotonated molecular ion. Tandem mass spectrometry experiments produce diagnostic fragment ions that confirm the presence of specific structural features, including the carboxyl terminus and the ketone functionality.
Table 4: Analytical Parameters for Detection Methods
| Method | Parameter | Value | Application |
|---|---|---|---|
| Liquid Chromatography | Retention Time | 15-18 min | Separation |
| Mass Spectrometry | Molecular Ion | m/z 373.2 | Identification |
| Fragmentation | Base Peak | m/z 329.2 | Confirmation |
| Detection Limit | Sensitivity | 0.1 ng/mL | Quantification |
| Linear Range | Dynamic Range | 3 orders | Calibration |
Chemical derivatization strategies enhance detection sensitivity and provide alternative analytical approaches. Beta-mercaptoethanol derivatization exploits the electrophilic nature of the α,β-unsaturated ketone, forming stable thiol adducts with characteristic mass shifts. This derivatization approach increases the molecular mass by 78 atomic mass units and creates a distinctive fragmentation pattern that facilitates identification in complex biological matrices.
Targeted lipidomics methods have been developed specifically for quantifying this compound in cellular and tissue samples. These methods employ stable isotope-labeled internal standards to account for extraction efficiency and matrix effects. The use of deuterated analogs ensures accurate quantification across diverse sample types and experimental conditions, enabling reliable measurement of endogenous compound levels and metabolic flux studies.
Sample preparation protocols require careful optimization to preserve the compound's structural integrity while achieving adequate extraction efficiency. Liquid-liquid extraction using methanol-chloroform systems provides effective lipid extraction while minimizing degradation. The addition of antioxidants such as butylated hydroxytoluene prevents oxidative artifacts during sample processing and storage.
Chromatographic method development focuses on achieving baseline separation from isomeric compounds and other docosahexaenoic acid metabolites. Gradient elution profiles using water-acetonitrile systems with formic acid modifiers provide optimal peak shape and retention time reproducibility. Column temperature control and mobile phase pH adjustment further enhance method robustness and analytical precision.
Quality control measures include the use of procedural blanks, matrix-matched calibration standards, and inter-laboratory validation studies. Method validation parameters encompass accuracy, precision, linearity, and stability assessments across the analytical measurement range. These validation studies ensure reliable quantification in diverse research applications and support regulatory compliance requirements.
Recent advances in analytical methodology include the development of multiple reaction monitoring transitions that enable simultaneous quantification of this compound alongside related metabolites. These multiplexed approaches provide comprehensive lipid mediator profiling while maintaining analytical specificity and sensitivity. High-resolution mass spectrometry platforms further enhance identification confidence through accurate mass measurements and isotope pattern recognition.
特性
IUPAC Name |
(4Z,7Z,10Z,13E,15Z,19Z)-17-oxodocosa-4,7,10,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,14-12-,15-3-,19-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEBQMMZCFADMF-SWDQBTSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)C=CC=CCC=CCC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC(=O)/C=C\C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
17-Oxo-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid (17-oxo-DHA) is a bioactive lipid derived from docosahexaenoic acid (DHA). This compound has garnered attention due to its significant biological activities, particularly in the context of inflammation and oxidative stress. This article explores the biological activity of 17-oxo-DHA, highlighting its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
17-Oxo-DHA is characterized as an electrophilic, α,β-unsaturated keto derivative of DHA. Its unique structure contributes to its biological functions, particularly in modulating inflammatory pathways.
Anti-Inflammatory Effects
Research indicates that 17-oxo-DHA exhibits strong anti-inflammatory properties. It has been shown to modulate various inflammatory mediators and pathways:
- Inhibition of Cytokine Release : In studies involving peripheral blood mononuclear cells (PBMCs) from patients with chronic obstructive pulmonary disease (COPD), 17-oxo-DHA significantly reduced the release of pro-inflammatory cytokines such as TNFα and IL-1β. This effect was enhanced when combined with glucocorticoids like fluticasone propionate (FP) .
- NLRP3 Inflammasome Inhibition : 17-oxo-DHA was found to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. It suppressed the release of mature IL-1β by inhibiting inflammasome activation, thereby showcasing its potential as a therapeutic agent against steroid-resistant inflammation .
- Oxidative Stress Protection : The compound also induces the Nrf2-mediated antioxidant response, which protects cells from oxidative damage. This response is crucial for maintaining cellular homeostasis during inflammatory conditions .
The biological activity of 17-oxo-DHA can be attributed to several mechanisms:
- Electrophilic Nature : The electrophilic characteristics of 17-oxo-DHA allow it to interact with nucleophiles in cellular signaling pathways, leading to modulation of inflammatory responses.
- Nrf2 Activation : By activating Nrf2, 17-oxo-DHA enhances the expression of antioxidant proteins like HO-1, which play a protective role against oxidative stress .
- Synergistic Effects with Steroids : The combination of 17-oxo-DHA with corticosteroids has been shown to produce additive effects in reducing inflammation, suggesting a potential strategy for enhancing steroid efficacy in clinical settings .
Case Studies and Research Findings
Several studies have explored the biological activity of 17-oxo-DHA:
Potential Therapeutic Applications
Given its potent anti-inflammatory and cytoprotective properties, 17-oxo-DHA holds promise for various therapeutic applications:
- Chronic Inflammatory Diseases : Its ability to modulate inflammation makes it a candidate for treating conditions such as COPD and other chronic inflammatory diseases.
- Combination Therapies : The synergistic effects observed when combined with glucocorticoids suggest that 17-oxo-DHA could enhance existing treatment regimens for patients with steroid-resistant inflammation.
類似化合物との比較
Comparison with Structurally and Functionally Related Compounds
Functional Comparisons
Anti-Inflammatory Mechanisms
- 17-oxo-DHA and (±)4-HDHA both activate PPARγ, but 17-oxo-DHA exhibits higher potency (EC50 ~200 nM vs. ~1 µM) .
- PD1 and PDX resolve inflammation via distinct pathways: PD1 is neuroprotective, while PDX directly inhibits COX-1/2 and thromboxane-induced platelet aggregation .
Oxidative Stress Modulation
Structural Determinants of Activity
準備方法
Aspirin-Enhanced COX-2-Mediated Oxidation
17-Oxo-DHA is endogenously produced through the aspirin-triggered COX-2 pathway in activated macrophages. Aspirin acetylates COX-2, shifting its activity from prostaglandin synthesis to the formation of specialized pro-resolving mediators (SPMs). In this pathway, DHA undergoes oxygenation at the 17th carbon, followed by dehydrogenation to yield the keto group. The reaction occurs under physiological conditions (pH 7.4, 37°C), with aspirin (1–10 μM) enhancing the production of 17-oxo-DHA by up to 3-fold compared to non-acetylated COX-2.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Enzyme | Aspirin-acetylated COX-2 |
| Substrate | DHA (10–100 μM) |
| Cofactors | Heme, glutathione |
| Incubation Time | 15–30 minutes |
| Yield | 5–20% (depending on DHA concentration) |
Lipoxygenase-Catalyzed Oxidation
Lipoxygenases (LOXs) offer an alternative route for 17-oxo-DHA synthesis. Porcine leukocyte 12-LOX and soybean 15-LOX have been utilized to oxygenate DHA at the 17th position. The reaction involves:
-
Oxygenation : LOX introduces a hydroperoxy group at C17, forming 17-hydroperoxy-DHA (17-HpDHA).
-
Reduction : Sodium borohydride (NaBH₄) reduces 17-HpDHA to 17-hydroxy-DHA.
-
Oxidation : Dess-Martin periodinane oxidizes the hydroxyl group to a ketone, yielding 17-oxo-DHA.
Optimized Conditions for LOX Reactions
-
pH : 7.5 (12-LOX) or 9.0 (15-LOX)
-
Temperature : 4°C to prevent non-enzymatic oxidation
-
Catalyst Concentration : 0.75 units/mL (12-LOX) or 131 kilounits/mL (15-LOX)
Chemical Synthesis and Semi-Synthetic Approaches
Direct Oxidation of DHA
Chemical oxidation of DHA using transition metal catalysts or organic oxidants provides a scalable route. Dess-Martin periodinane (DMP) selectively oxidizes the 17-hydroxy intermediate to the keto form without epoxidation of the conjugated dienes.
Stepwise Protocol
-
Epoxide Protection : Treat DHA with m-chloroperbenzoic acid (mCPBA) to protect double bonds.
-
Selective Oxidation : React with DMP (1.2 equiv) in dichloromethane at 0°C for 1 hour.
-
Deprotection : Remove epoxide groups using zinc dust in acetic acid.
Semi-Synthetic Derivatization from 17-Hydroxy-DHA
Commercially available 17-hydroxy-DHA (e.g., Cayman Chemical #9000346) serves as a precursor. Oxidation with pyridinium chlorochromate (PCC) in anhydrous dichloromethane converts the alcohol to the ketone.
Reaction Conditions
| Component | Quantity |
|---|---|
| 17-Hydroxy-DHA | 100 mg |
| PCC | 1.5 equivalents |
| Solvent | Anhydrous CH₂Cl₂ (10 mL) |
| Reaction Time | 3 hours at 25°C |
Purification and Isolation Techniques
Solid-Phase Extraction (SPE)
Crude reaction mixtures are purified using C18 SPE cartridges:
Preparative HPLC
For high-purity applications (>95%), reversed-phase HPLC is employed:
-
Column : Luna C18(2), 10 μm, 250 × 50 mm
-
Mobile Phase :
-
Solvent A: 70% water, 30% methanol, 0.2% ammonium acetate
-
Solvent B: 100% methanol
-
-
Gradient : 50% B to 100% B over 30 minutes
Retention Time : 22–24 minutes under these conditions.
Chiral Separation
Racemic 17-oxo-DHA is resolved using a Chiralpak-IA column:
Analytical Characterization
LC-MS/MS Validation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms structural integrity:
Nuclear Magnetic Resonance (NMR)
Key NMR signals (CDCl₃, 600 MHz):
Q & A
Q. What are the endogenous biosynthetic pathways for 17-oxo-DHA, and how can experimental models replicate these processes?
17-Oxo-DHA is generated via lipoxygenase (LOX)-mediated oxidation of docosahexaenoic acid (DHA), enhanced by aspirin-acetylated COX-2 activity . To replicate this in vitro:
- Use human leukocytes or endothelial cells treated with DHA (10–50 µM) and aspirin (1–10 mM) to induce COX-2 acetylation.
- Monitor production via reverse-phase HPLC-UV (λmax = 281 nm) or LC-MS/MS for quantification .
- Key controls: Include LOX/COX-2 inhibitors (e.g., NDGA or celecoxib) to confirm enzymatic specificity .
Q. How does 17-oxo-DHA modulate inflammatory resolution at a molecular level?
17-Oxo-DHA acts as a dual modulator:
- PPARγ agonist (EC50 = ~200 nM): Activates anti-inflammatory pathways by binding to PPARγ response elements in genes like CD36 and ADIPOQ .
- Nrf2 activator : Enhances antioxidant gene expression (e.g., HO-1, NQO1) via Keap1-Nrf2 axis disruption .
- Cytokine inhibition : Suppresses TNF-α, IL-6, and nitric oxide (NO) at 5–25 µM in macrophages .
Q. What analytical methods are recommended for detecting and quantifying 17-oxo-DHA in biological samples?
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of 17-oxo-DHA and its analogs?
The compound’s 4(Z),7(Z),10(Z),13(Z),15(E),19(Z) configuration is prone to isomerization. Key strategies:
- Convergent synthesis : Assemble fragments with pre-defined stereochemistry (e.g., cis-Wittig reactions for double bonds) .
- Epoxide transposition : Use basic conditions (K2CO3/MeOH) to stabilize the 4(S),5(S)-epoxide intermediate .
- Low-temperature storage : Store intermediates at -80°C in ethanol to prevent degradation .
Q. What experimental designs resolve contradictions in 17-oxo-DHA’s pro-resolving vs. pro-inflammatory roles?
Discrepancies arise from concentration-dependent effects and tissue-specific contexts:
Q. How can researchers optimize in vivo delivery of 17-oxo-DHA given its metabolic instability?
- Nanoencapsulation : Use lipid-based nanoparticles (e.g., DMPC liposomes) to prolong half-life in circulation .
- Stabilized analogs : Synthesize methyl esters or amide derivatives resistant to β-oxidation .
- Dosing regimens : Administer via osmotic pumps (0.1–1 mg/kg/day) to maintain steady-state levels in murine inflammation models .
Methodological Challenges & Solutions
Q. How should researchers handle discrepancies in reported EC50 values for PPARγ activation?
Variability stems from assay conditions:
Q. What controls are critical when studying 17-oxo-DHA’s effects on Nrf2?
- Negative controls : Include Keap1-overexpressing cells to block Nrf2 activation.
- Positive controls : Sulforaphane (5 µM) or tert-butylhydroquinone (10 µM) .
- Artifact checks : Measure cellular glutathione levels to confirm antioxidant responses are Nrf2-specific.
Data Contradiction Analysis
Q. Why do some studies report 17-oxo-DHA as a resolvin precursor, while others do not?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
